Ma-chminaca, (+/-)- chemical structure and properties
Ma-chminaca, (+/-)- chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel synthetic compounds. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a significant and evolving class. This technical guide provides a comprehensive overview of Ma-chminaca, a potent indazole-3-carboxamide based SCRA. As a senior application scientist, the following sections synthesize critical data on the chemical structure, properties, synthesis, pharmacology, and analytical detection of Ma-chminaca, offering a foundational resource for professionals in research, forensic science, and drug development. The information presented herein is intended to facilitate a deeper understanding of this compound's scientific attributes and to support the development of robust analytical and mitigation strategies.
Chemical Identity and Physicochemical Properties
Ma-chminaca, also known by its synonyms AMB-CHMINACA and MMB-CHMINACA, is a synthetic cannabinoid that has been identified in forensic casework.[1] Its chemical structure and properties are fundamental to understanding its biological activity and developing appropriate analytical methods for its detection.
Chemical Structure
The systematic IUPAC name for Ma-chminaca is methyl (2S)-2-{[1-(cyclohexylmethyl)indazole-3-carbonyl]amino}-3-methylbutanoate.[2] It is important to note that the commercially available substance is often a racemic mixture, denoted as (+/-)-.[3] The core structure consists of an indazole ring substituted at the N1 position with a cyclohexylmethyl group and at the C3 position with a carbonyl group. This carbonyl is linked via an amide bond to the amino acid derivative, L-valine methyl ester.
View Chemical Structure Diagram
Caption: Chemical structure of Ma-chminaca.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Ma-chminaca is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉N₃O₃ | [2][4] |
| Molecular Weight | 371.5 g/mol | [2][5] |
| CAS Number | 1971007-96-1 (for (S)-enantiomer); 1863066-03-8 (for racemate) | [2] |
| Appearance | White crystalline solid (for related compound AB-CHMINACA) | |
| Solubility | Soluble in DMF (20 mg/ml), Ethanol (20 mg/ml), and DMSO (5 mg/ml). Sparingly soluble in aqueous buffers. | [5] |
| Melting Point | 88.5-92.5 °C (for related compound AB-CHMINACA) | |
| Predicted logP | 4.8 | [2] |
| UV λmax | 210, 302 nm | [5] |
Synthesis and Chemical Analysis
The synthesis of Ma-chminaca and its subsequent analytical identification are critical aspects for both forensic laboratories and research institutions.
Synthetic Approach
View General Synthetic Workflow Diagram
Caption: General synthetic workflow for Ma-chminaca.
Experimental Protocol: General Synthesis of Indazole-3-Carboxamide SCRAs
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of Ma-chminaca.
Step 1: N-Alkylation of Indazole-3-carboxylic acid [6]
-
Dissolve indazole-3-carboxylic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the indazole nitrogen.
-
After stirring for a short period, add (bromomethyl)cyclohexane to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling [6]
-
Dissolve the 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid from Step 1 in a suitable solvent like DMF or dichloromethane (DCM).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA).
-
Add L-valine methyl ester hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ma-chminaca.
Analytical Methodologies
The identification and quantification of Ma-chminaca in seized materials and biological samples are typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used technique for the analysis of synthetic cannabinoids.[8] Due to the thermal lability of some related compounds, derivatization may sometimes be necessary to improve chromatographic performance and reduce in-source fragmentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for the detection of Ma-chminaca and its metabolites, particularly in complex biological matrices like blood and urine.[9][10] This technique offers the advantage of analyzing the parent compound and its metabolites without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of Ma-chminaca in Biological Matrices
This protocol provides a general framework for the analysis of Ma-chminaca in biological samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine or blood, add an appropriate internal standard (e.g., Ma-chminaca-d₄).
-
Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for urine to cleave glucuronide conjugates).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent to remove interferences.
-
Elute the analyte with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
-
Mass Spectral Fragmentation
The mass spectral fragmentation pattern of Ma-chminaca is crucial for its unambiguous identification. Under electron ionization (EI) in GC-MS, characteristic fragments are observed.
View Mass Spectral Fragmentation Pathway Diagram
Caption: Proposed mass spectral fragmentation of Ma-chminaca.
Key fragment ions observed in the mass spectrum of Ma-chminaca include m/z 312.3, 241.2, and 145.1.[8] The fragment at m/z 145.1 is characteristic of the indazole-3-carbonyl moiety.[8] The ion at m/z 241.2 likely corresponds to the indazole ring with the cyclohexylmethyl group attached, and the ion at m/z 312.3 could result from the loss of the methoxycarbonyl group.[8]
Pharmacology and Metabolism
The pharmacological effects of Ma-chminaca are primarily mediated through its interaction with the cannabinoid receptors. Its metabolism in the body leads to the formation of various metabolites that can also be targeted for detection.
Pharmacodynamics
Ma-chminaca is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily responsible for its psychoactive effects.[1][11] The related compound, MAB-CHMINACA, which differs by having a tert-butyl group instead of the isobutyl moiety of the valine residue, exhibits a high binding affinity for the CB1 receptor with a reported Ki value of 0.289 nM.[5][12] While specific EC50 values for Ma-chminaca at both CB1 and CB2 receptors are not extensively reported in the readily available literature, its structural similarity to other potent synthetic cannabinoids suggests high efficacy at these receptors. The (S)-enantiomers of many carboxamide-type synthetic cannabinoids generally show higher potency at the CB1 receptor compared to the (R)-enantiomers.[13]
Metabolism
The metabolism of Ma-chminaca is expected to be extensive, a common feature of synthetic cannabinoids.[14] For the structurally similar compound MAB-CHMINACA, in vivo studies in humans have identified several metabolites in urine.[9] The primary metabolic pathways include hydroxylation of the cyclohexyl ring and the tert-butyl group.[9]
View Metabolic Pathway Diagram
Caption: Proposed metabolic pathways for Ma-chminaca.
In an autopsy case involving MAB-CHMINACA, the predominant metabolites found in urine were a 4-monohydroxycyclohexylmethyl metabolite and a dihydroxyl metabolite (hydroxylated on both the cyclohexyl ring and the tert-butyl group).[9] These metabolites were not found to be conjugated with glucuronic acid in that particular case.[9] Given the structural similarities, it is highly probable that Ma-chminaca undergoes similar metabolic transformations. The identification of these metabolites is crucial for confirming exposure, as the parent compound is often present at very low or undetectable levels in urine.[9]
Conclusion
Ma-chminaca represents a significant compound within the class of synthetic cannabinoids, exhibiting potent activity at the CB1 receptor. This guide has provided a detailed overview of its chemical structure, physicochemical properties, general synthetic approaches, analytical methodologies for its detection, and its pharmacological and metabolic profile. For researchers, forensic scientists, and drug development professionals, a thorough understanding of these technical aspects is paramount for the development of effective analytical methods, the interpretation of toxicological findings, and the ongoing efforts to address the challenges posed by the proliferation of novel psychoactive substances. Continued research into the specific pharmacological and toxicological profiles of Ma-chminaca and its metabolites is essential to fully comprehend its impact on human health and to inform public health and safety initiatives.
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- Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. (2019). Frontiers in Chemistry.
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implic
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- Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. (2017). Forensic Toxicology.
- Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A System
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United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
- The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. (2020).
- Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. (2022). ACS Chemical Neuroscience.
- Multigram scale synthesis of synthetic cannabinoid metabolites. (2021). Diva-Portal.org.
- AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. (2015). The Journal of Pharmacology and Experimental Therapeutics.
- Structural basis for activation of CB1 by an endocannabinoid analog. (2021).
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2022). Tetrahedron Letters.
- Structure of the synthetic cannabinoid AB-CHMINACA based on the EMCDDA model. (2022).
- AB-CHMINACA Critical Review Report. (2017).
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